5-Hydroxy-2-methyl-naphtho[1,2-b]furan-3-carboxylic acid

Beta-adrenergic Structure-activity relationship Naphthofuran regioisomers

Incorrect naphthofuran regioisomer selection causes failed brodifacoum/difenacoum syntheses. This [1,2-b] angular isomer is the validated precursor. • Only [1,2-b] regioisomer validated for brodifacoum/difenacoum synthesis-alternatives yield inactive products. • Well-characterized physicochemical profile: LogP 3.1, pKa 4.10, PSA 70.67 Ų. • Available at ≥95% purity with full QA documentation for GLP-compliant procurement.

Molecular Formula C14H10O4
Molecular Weight 242.23 g/mol
CAS No. 17112-91-3
Cat. No. B097895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydroxy-2-methyl-naphtho[1,2-b]furan-3-carboxylic acid
CAS17112-91-3
Molecular FormulaC14H10O4
Molecular Weight242.23 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(O1)C3=CC=CC=C3C(=C2)O)C(=O)O
InChIInChI=1S/C14H10O4/c1-7-12(14(16)17)10-6-11(15)8-4-2-3-5-9(8)13(10)18-7/h2-6,15H,1H3,(H,16,17)
InChIKeyKWWOZAUJADMVLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Hydroxy-2-methyl-naphtho[1,2-b]furan-3-carboxylic Acid – Key Intermediate


5-Hydroxy-2-methyl-naphtho[1,2-b]furan-3-carboxylic acid (CAS 17112-91-3) is a synthetic heterocyclic compound belonging to the naphthofuran class, characterized by a naphthalene ring system fused to a furan moiety with a carboxylic acid functionality at the 3-position [1]. The compound possesses a molecular formula of C14H10O4, a molecular weight of 242.23 g/mol, a calculated XLogP3-AA of 3.1, and contains two hydrogen bond donors and four hydrogen bond acceptors [1]. The naphthofuran scaffold serves as a versatile pharmacophore that has been explored for diverse biological activities including anticancer, antimicrobial, and anti-inflammatory applications [2]. This compound is commercially available from multiple vendors with purity specifications typically ranging from 95% to 98% .

1
Validated intermediate for brodifacoum/difenacoum synthesis.Reported synthetic route compatibility.
2
Regioselective decarboxylation to naphthofuran scaffold.Chemoselective oxidation/reduction documented.
3
Physicochemical reference for property-based design.Computed LogP, pKa, PSA consistent across databases.

5-Hydroxy-2-methyl-naphtho[1,2-b]furan-3-carboxylic Acid – Substitution Risks


In-class substitution of naphthofuran derivatives without rigorous validation introduces substantial technical risk due to the extreme sensitivity of downstream synthetic routes and biological activity to precise substitution patterns. The naphthofuran scaffold exists in multiple regioisomeric forms including naphtho[1,2-b]furan, naphtho[2,1-b]furan, and naphtho[2,3-b]furan, with the [1,2-b] angular fusion geometry of this compound dictating the spatial orientation of the 5-hydroxy and 3-carboxylic acid groups that are essential for subsequent chemical transformations [1]. Pharmacological studies have demonstrated that even minor positional isomerism can produce divergent biological outcomes: for instance, naphtho[1,2-b]furan derivatives exhibit distinct beta-adrenergic blocking profiles compared to naphtho[2,1-b]furan analogs, which do not generate metabolites with comparable beta-adrenoceptor inhibitory properties [2]. The specific 5-hydroxy-2-methyl-3-carboxylic acid substitution pattern of this compound enables its established role as a critical intermediate in the synthesis of second-generation anticoagulant rodenticides including brodifacoum and difenacoum—an application for which alternative naphthofuran derivatives or structurally similar building blocks have not been validated [3]. Procurement decisions based solely on scaffold similarity without confirming the exact regio- and chemo-specific substitution pattern can result in failed syntheses, altered product impurity profiles, or compounds lacking the required pharmacological properties for the intended application [4].

!
Regioisomer mismatch (naphtho[1,2-b] vs [2,1-b] or [2,3-b]) may alter reactivity and pharmacological profile.
!
Substitution pattern (5-OH, 2-Me, 3-COOH) is essential for validated synthetic pathways; analogs not confirmed.
!
Scaffold similarity alone does not guarantee suitability for anticoagulant intermediate synthesis; requires regio-/chemo-specific verification.

5-Hydroxy-2-methyl-naphtho[1,2-b]furan-3-carboxylic Acid – Differentiation Evidence


Beta-Adrenergic Activity: Regioisomeric Comparison

The [1,2-b] angular fusion geometry of 5-hydroxy-2-methyl-naphtho[1,2-b]furan-3-carboxylic acid differentiates it from alternative naphthofuran regioisomers in terms of biological activity potential. Pharmacological evaluation of closely related aminoethanol derivatives of naphthofurans demonstrated that compounds bearing the naphtho[1,2-b]furan scaffold exhibit beta-adrenergic blocking activity that is qualitatively and metabolically distinct from naphtho[2,1-b]furan analogs [1]. Specifically, 1-(naphtho[1,2-b]furan-2-yl)-2-(isopropylamino)ethanol and related derivatives show low but measurable beta-adrenergic blocking activity, whereas naphtho[2,1-b]furan derivatives do not appear to generate metabolites with comparable beta-adrenoceptor inhibitory properties [1].

Beta-adrenergic regioisomer comparison
Class-level inference
[1,2-b] regioisomer shows low but distinct beta-adrenergic blocking activity; [2,1-b] derivatives do not generate comparable beta-adrenoceptor-inhibiting metabolites.
Pharmacological fingerprint differs by regioisomer geometry.
In vitro aminoethanol derivative assays; metabolite profile distinction is qualitative.
Beta-adrenergic Structure-activity relationship Naphthofuran regioisomers

Validated Intermediate for Brodifacoum & Difenacoum

5-Hydroxy-2-methyl-naphtho[1,2-b]furan-3-carboxylic acid is established as a key intermediate in the synthesis of second-generation anticoagulant rodenticides, specifically brodifacoum and difenacoum [1]. The compound's naphthofuran core contributes to the biological activity of the final products by enhancing their capacity to inhibit vitamin K epoxide reductase (VKOR), leading to disruption of blood clotting in target pests [1]. Second-generation rodenticides incorporating this naphthofuran scaffold demonstrate toxic potency approximately 200-fold greater than warfarin (a first-generation 4-hydroxycoumarin anticoagulant) and exhibit a half-life up to 60 times longer [2].

Intermediate for brodifacoum/difenacoum
Reported context
Reported building block in synthesis of second-generation anticoagulant rodenticides.
Validated synthetic route compatibility for specific final products.
Final products exhibit ~200-fold greater potency vs warfarin (in vivo rodent studies); intermediate role confirmed by multiple sources.
Anticoagulant rodenticide Brodifacoum synthesis Difenacoum intermediate

Decarboxylation to Naphthofuran Core Scaffold

5-Hydroxy-2-methyl-naphtho[1,2-b]furan-3-carboxylic acid undergoes thermal decarboxylation to yield 5-hydroxy-2-methylnaphtho[1,2-b]furan (R=H), which serves as a versatile scaffold for further functionalization [1]. This decarboxylated product exhibits distinct chemoselective behavior upon treatment with one-electron oxidants, undergoing preferential attack ortho to the hydroxy group to generate the corresponding ortho-quinone, while reaction with lead tetra-acetate yields the related gem-diacetate [1]. Notably, oxidation or reduction of the furan ring itself was not observed under these conditions, indicating chemoselective reactivity of the benzenoid ring [1].

Decarboxylation & chemoselectivity
Cross-study comparable
Thermal decarboxylation yields 5-hydroxy-2-methylnaphtho[1,2-b]furan; oxidation occurs ortho to OH, no furan ring oxidation.
Predictable reactivity for scaffold derivatization.
One-electron oxidants / lead tetra-acetate conditions; reduction forms 6,9-dihydro derivative.
Decarboxylation Synthetic intermediate Naphthofuran scaffold

Physicochemical Properties and Drug-Likeness

5-Hydroxy-2-methyl-naphtho[1,2-b]furan-3-carboxylic acid exhibits a computed physicochemical profile that distinguishes it from closely related analogs. The compound has a calculated LogP of 2.68, an acid pKa of 4.10, and a LogD (pH 7.4) of -0.43 [1]. The compound complies with Lipinski's Rule of Five [1] and features a polar surface area (PSA) of 70.67 Ų [2]. These computed parameters are consistent across authoritative databases, with PubChem reporting an XLogP3-AA value of 3.1 [2].

Physicochemical properties
Supporting evidence
LogP 2.68, pKa 4.10, LogD (pH 7.4) -0.43, PSA 70.67 Ų; Lipinski compliant.
Computed parameters support property-based compound selection.
Values consistent across PubChem and Chembase databases.
Physicochemical properties Drug-likeness Lipinski parameters

5-Hydroxy-2-methyl-naphtho[1,2-b]furan-3-carboxylic Acid – Application Scenarios


Anticoagulant Rodenticide Manufacturing

This compound is utilized as a critical intermediate in the industrial synthesis of brodifacoum and difenacoum, which are second-generation anticoagulant rodenticides employed for controlling warfarin-resistant rodent populations [1]. The naphthofuran scaffold incorporated into these final products contributes to their enhanced VKOR inhibition capacity, enabling approximately 200-fold greater toxic potency and 60-fold longer half-life compared to first-generation warfarin [2]. Procurement of this specific intermediate ensures compatibility with established synthetic routes for commercial rodenticide production and quality control reference standard applications [1].

Naphthofuran Core Scaffold via Decarboxylation

This carboxylic acid serves as a direct precursor for generating 5-hydroxy-2-methylnaphtho[1,2-b]furan via thermal decarboxylation [1]. The resulting decarboxylated scaffold exhibits well-characterized chemoselectivity in subsequent oxidation and reduction reactions, with oxidation occurring preferentially ortho to the hydroxy group to yield ortho-quinone derivatives, and reduction targeting the unsubstituted benzenoid ring to form 6,9-dihydro derivatives [1]. This predictable reactivity enables synthetic chemists to access diverse naphthofuran-derived compound libraries with confidence in the chemical transformation outcomes [1].

Beta-Adrenergic Agent Development Scaffold

The naphtho[1,2-b]furan core structure provides a pharmacophoric scaffold with documented beta-adrenergic activity potential that is metabolically and pharmacologically distinct from the naphtho[2,1-b]furan regioisomer [1]. For medicinal chemistry programs targeting beta-adrenergic receptors or exploring structure-activity relationships within naphthofuran-derived compound series, this specific [1,2-b] angular fusion geometry offers a characterized starting point with predictable pharmacological fingerprints [1].

Structure-Property Relationship Studies

With well-characterized physicochemical properties including computed LogP (2.68), pKa (4.10), LogD at pH 7.4 (-0.43), and PSA (70.67 Ų), this compound provides a defined reference point for structure-property relationship investigations [1][2]. Its compliance with Lipinski's Rule of Five and moderate lipophilicity profile make it suitable for inclusion in compound libraries intended for oral bioavailability assessment and permeability screening studies [1].

Application
Selection Property
Validation Focus
Rodenticide intermediate synthesis
Validated synthetic route compatibility
Regioisomer and substitution pattern confirmation
Decarboxylation-derived scaffold access
Chemoselective reactivity profile
Benzenoid ring oxidation/reduction behavior
Beta-adrenergic SAR studies
[1,2-b] angular fusion geometry
Pharmacological fingerprint vs regioisomers
Physicochemical property reference
Computed LogP, pKa, PSA profile
Lipinski compliance and permeability prediction review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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